1,2-Oxazolidin-2-ium;chloride

Description

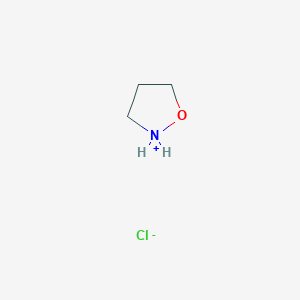

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1,2-oxazolidin-2-ium;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO.ClH/c1-2-4-5-3-1;/h4H,1-3H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPIVVOQIZYNVJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C[NH2+]OC1.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

109.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Detailed Mechanistic Investigations of 1,2 Oxazolidin 2 Ium Chloride Reactivity

Electrophilic and Nucleophilic Properties of Oxazolidinium Ions

The defining characteristic of the 1,2-oxazolidin-2-ium ion is its electrophilicity. The positive charge on the nitrogen atom withdraws electron density from the adjacent carbon atoms (C3 and C5), rendering them susceptible to attack by nucleophiles. This behavior is analogous to that of acyliminium ions, which are well-established electrophilic intermediates in organic synthesis researchgate.net. The electrophilic nature of the carbon centers facilitates nucleophilic substitution reactions, where the formation of a new bond with an incoming nucleophile occurs concurrently with the cleavage of a bond within the ring, often leading to ring-opening msu.edu.

While the cation itself is strongly electrophilic, the parent oxazolidine (B1195125) ring contains two potential nucleophilic centers: the nitrogen and oxygen atoms. However, in the 1,2-oxazolidin-2-ium form, the nitrogen's lone pair is engaged in bonding, effectively quenching its nucleophilicity. The ring oxygen, while still possessing lone pairs, exhibits reduced nucleophilicity due to the inductive effect of the adjacent cationic nitrogen. Therefore, the reactivity of the 1,2-oxazolidin-2-ium ion is dominated by its electrophilic character. Nucleophilic functional groups are typically electron-rich species such as amines, alcohols, thiols, and carbanions, which can readily attack the electron-deficient carbons of the oxazolidinium ring nih.govlibretexts.org.

Ring-Opening Reactions and Associated Mechanisms of Oxazolidinium Systems

The inherent ring strain and the electrophilic nature of the 1,2-oxazolidin-2-ium cation make it prone to ring-opening reactions upon interaction with nucleophiles. The mechanism of this process is typically a nucleophilic substitution (SN2-type) pathway. A nucleophile attacks one of the carbon atoms adjacent to the positively charged nitrogen, leading to the cleavage of a C-O or C-N bond and subsequent opening of the heterocyclic ring.

For instance, the reaction of related oxazolidinone systems with chalcogenolate anions (generated in situ) demonstrates a regioselective, decarboxylative ring-opening to produce β-chalcogen amines rsc.org. Similarly, the hydrolysis of oxazolidines, the reverse of their synthesis, is a well-known ring-opening process wikipedia.org. In the case of 1,2-oxazolidin-2-ium chloride, the chloride ion itself could potentially act as a nucleophile, although this would likely require specific conditions to overcome its stability as a counter-ion. More commonly, external nucleophiles initiate the ring-opening cascade.

Kinetic studies on the ring-opening of related oxazolinones in various solvents have shown that the reaction can proceed via an SN2 or a concerted SAN/SN2 mechanism, with solute-solvent interactions playing a critical role researchgate.net. The process involves the formation of a tetrahedral intermediate, which then collapses to the ring-opened product msu.edu.

Intramolecular Rearrangements and Cyclization Processes within Oxazolidine Frameworks

Oxazolidine frameworks can undergo a variety of intramolecular rearrangements and cyclization reactions, often leveraging the electrophilic nature of the ring. If a nucleophilic moiety is tethered to the oxazolidine structure, it can attack the ring intramolecularly, leading to the formation of new, often complex, bicyclic or spirocyclic systems.

An example of such a process is the intramolecular cyclization of oxazolidinones with tethered carbanions (adjacent to sulfones or phosphonates), which yields functionalized γ- and δ-lactams in high yields nih.gov. This transformation highlights how the electrophilic carbonyl carbon in oxazolidinones (analogous to the electrophilic carbons in the ium salt) can be attacked by an internal nucleophile.

Furthermore, asymmetric 1,2-carbamoyl rearrangements have been observed in lithiated chiral oxazolidine carbamates. This process involves the intramolecular addition of a lithium-bearing carbon to the carbamoyl (B1232498) carbonyl group, forming a strained alkoxy-oxirane intermediate which subsequently opens to yield α-hydroxy amides with high diastereoselectivity nih.gov. Another notable transformation is the diastereospecific oxidative rearrangement of α,β-unsaturated γ-lactams into 2-oxazolidinones, which is proposed to proceed through an epoxide rearrangement involving a 1,2-migration of a carbamate (B1207046) oxygen acs.org. These examples demonstrate the versatility of the oxazolidine scaffold in facilitating complex intramolecular transformations.

Elucidation of Reaction Intermediates and Transition States

The detailed understanding of reaction mechanisms involving oxazolidinium systems relies heavily on the characterization of transient species, such as reaction intermediates and transition states. Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating these fleeting structures.

For example, DFT calculations have been used to investigate the cycloaddition reaction between epoxides and isocyanates to form oxazolidinones. These studies identified the transition states for the nucleophilic attack and ring-opening of the epoxide, revealing an asynchronous concerted mechanism nih.gov. The calculations showed a significant energetic preference for attack at the more substituted carbon of the epoxide, leading to a specific intermediate nih.gov.

In other studies, theoretical calculations have been employed to understand the stereoselectivity of organocatalytic cascade reactions that form oxazolidinones. These models have helped to identify the rate- and stereoselectivity-determining step and have sometimes shown that experimentally assumed mechanisms, and their corresponding transition states, are energetically unfeasible acs.org. In the context of related cyclizations, reactive intermediates such as a chloronium species have been postulated, arising from the participation of chloride ions as redox mediators nih.gov. The formation of tetrahedral intermediates is a common feature in nucleophilic additions to the electrophilic centers within the oxazolidine ring msu.edu.

Structure-Reactivity Relationships in 1,2-Oxazolidin-2-ium Architectures

The reactivity of the 1,2-oxazolidin-2-ium ion is intrinsically linked to its molecular architecture. The nature of the substituents on the ring, the type of N-substituent, and the identity of the counter-anion (in this case, chloride) all play a crucial role in modulating the ion's stability and chemical behavior.

Research on oxazolidinium-based ionic liquids and organic ionic plastic crystals (OIPCs) provides significant insight into these relationships. Studies have shown that the choice of the anion paired with the oxazolidinium cation has a profound effect on the salt's thermal and physical properties, such as melting point and ionic conductivity. For instance, pairing the N-ethyl-N-methyl-oxazolidinium ([C₂moxa]⁺) cation with different anions results in a wide range of melting points and decomposition temperatures, as detailed in the table below deakin.edu.aufrontiersin.org.

| Anion | Abbreviation | Melting Point (Tₘ) | Decomposition Temperature (T₋) |

|---|---|---|---|

| Bis(trifluoromethanesulfonyl)imide | [TFSI]⁻ | 51°C | 369°C |

| Bis(fluorosulfonyl)imide | [FSI]⁻ | 127°C | 280°C |

| Tetrafluoroborate (B81430) | [BF₄]⁻ | 130°C | 331°C |

| Hexafluorophosphate (B91526) | [PF₆]⁻ | 246°C | 336°C |

This data illustrates that larger, more charge-delocalized anions like [TFSI]⁻ lead to lower melting points compared to smaller, more symmetrical anions like [PF₆]⁻, which allow for more efficient crystal packing deakin.edu.au. The weaker fluorine-sulfur bond in [FSI]⁻ compared to the bonds in [TFSI]⁻ contributes to its lower thermal stability frontiersin.org. These structure-property relationships, while focused on physical characteristics, reflect the underlying intermolecular forces and electronic nature of the ion pair, which in turn influence the accessibility and electrophilicity of the cation in chemical reactions. Similarly, the nature of substituents at the C4 and C5 positions of the oxazolidinone ring is well-known to govern the stereochemical outcome of reactions, demonstrating a clear structure-reactivity relationship in synthetic applications lookchem.com.

Advanced Theoretical and Computational Studies on 1,2 Oxazolidin 2 Ium Chloride

Quantum Chemical Calculations of Electronic and Molecular Structure

Quantum chemical calculations are essential for determining the intrinsic electronic and geometric features of a molecule. These ab initio methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution and energy states, forming the basis for understanding molecular properties and reactivity.

Density Functional Theory (DFT) is a robust computational method widely used for its favorable balance of accuracy and efficiency in studying molecular structures. nih.govcore.ac.uk For 1,2-Oxazolidin-2-ium chloride, DFT calculations are employed to perform geometry optimization. This process systematically alters the molecule's geometry to find the lowest energy conformation, known as the ground state structure. The optimization yields precise data on bond lengths, bond angles, and dihedral angles that define the three-dimensional arrangement of the 1,2-oxazolidin-2-ium cation and its relative position to the chloride anion.

Energetics calculations provide the total electronic energy of the optimized structure, a key indicator of its thermodynamic stability. By comparing the energies of different possible conformations or isomers, the most stable form can be identified. These calculations are foundational for further computational studies, as an accurate optimized geometry is a prerequisite for reliable predictions of other properties.

Table 1: Key Parameters Obtained from DFT Geometry Optimization

| Parameter | Description | Significance for 1,2-Oxazolidin-2-ium chloride |

|---|---|---|

| Bond Lengths | The equilibrium distance between the nuclei of two bonded atoms (e.g., C-N, N-O, C-H). | Defines the core geometry and strength of chemical bonds within the oxazolidinium ring. |

| Bond Angles | The angle formed between three connected atoms (e.g., C-N-O, H-C-H). | Determines the shape of the molecule and the steric strain within the five-membered ring. |

| Dihedral Angles | The angle between two planes defined by four atoms. | Describes the puckering of the oxazolidine (B1195125) ring and the orientation of substituents. |

| Total Energy | The total electronic energy of the molecule in its optimized state. | Indicates the thermodynamic stability of the compound; lower energy corresponds to higher stability. |

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

Table 2: Concepts of Frontier Molecular Orbital Analysis

| Orbital/Concept | Description | Implication for 1,2-Oxazolidin-2-ium chloride |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | The energy of the HOMO is related to the ionization potential and indicates the molecule's electron-donating ability. |

| LUMO | Lowest Unoccupied Molecular Orbital | The energy of the LUMO is related to the electron affinity and indicates the molecule's electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO. | A larger gap signifies higher kinetic stability and lower reactivity. A smaller gap suggests the molecule is more prone to chemical reactions. |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution across a molecule's surface. researchgate.netnih.gov It is invaluable for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.net The MEP map is color-coded to represent different potential values: regions of negative potential (electron-rich), typically shown in red, are attractive to electrophiles, while regions of positive potential (electron-poor), shown in blue, are targets for nucleophiles. researchgate.netnih.gov

For the 1,2-Oxazolidin-2-ium cation, an MEP map would likely show a significant region of positive potential localized around the positively charged nitrogen atom and its attached hydrogen or alkyl groups, indicating the primary site for nucleophilic interaction. Areas around the oxygen atom would exhibit a negative potential, highlighting its nucleophilic character. nih.gov

Molecular Dynamics Simulations of Intermolecular Interactions

While quantum chemical calculations focus on single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of a system containing many molecules over time. nih.govnih.gov An MD simulation of 1,2-Oxazolidin-2-ium chloride, typically in an aqueous solution, would model the motions and interactions of the ions and solvent molecules.

Computational Modeling of Reaction Pathways and Kinetic Barriers

Computational modeling can be used to explore the mechanisms of chemical reactions involving 1,2-Oxazolidin-2-ium chloride. By mapping the potential energy surface of a reaction, researchers can identify the lowest-energy pathway from reactants to products. This involves locating and characterizing the transition state—the highest energy point along the reaction coordinate.

The energy difference between the reactants and the transition state is the activation energy or kinetic barrier. alliedacademies.org This value is critical for determining the rate of a reaction. For 1,2-Oxazolidin-2-ium chloride, such studies could model potential reactions like ring-opening, substitution, or elimination, providing a theoretical understanding of its chemical stability and reactivity under various conditions.

Prediction of Spectroscopic Parameters and Conformational Preferences

Computational methods are capable of predicting various spectroscopic parameters with a high degree of accuracy. For 1,2-Oxazolidin-2-ium chloride, DFT calculations can be used to compute vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. Furthermore, nuclear magnetic resonance (NMR) chemical shifts and coupling constants can be calculated. core.ac.uk

These predicted spectra serve as a powerful complement to experimental data. By comparing calculated and experimental spectra, the proposed molecular structure can be validated. researchgate.net Additionally, these calculations can help analyze different possible conformations (e.g., different ring puckering modes) of the 1,2-oxazolidin-2-ium cation, determining their relative energies and predicting which conformer is most likely to be observed experimentally.

Comprehensive Spectroscopic Characterization of 1,2 Oxazolidin 2 Ium Chloride Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of 1,2-Oxazolidin-2-ium salts in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within the molecule.

One-dimensional (1D) and two-dimensional (2D) NMR experiments are fundamental for the structural assignment of the oxazolidinium cation.

¹H NMR: Proton NMR provides information on the number of different types of protons and their electronic environments. For a substituted oxazolidinium cation, such as the N-ethyl-N-methyl-oxazolidinium ([C₂moxa]⁺) cation, distinct signals are observed for the protons on the ethyl group, the methyl group, and the oxazolidinium ring. deakin.edu.aufrontiersin.org The chemical shifts (δ) and coupling constants (J) are indicative of their positions. For example, protons adjacent to the oxygen atom (e.g., -OCH₂) are typically shifted downfield compared to those further away.

¹³C NMR: Carbon NMR complements ¹H NMR by providing a spectrum of the carbon backbone. researchgate.net Each unique carbon atom in the 1,2-Oxazolidin-2-ium ring and its substituents will give a distinct signal, confirming the carbon framework of the molecule.

¹⁹F NMR: In cases where the chloride anion is replaced by a fluorine-containing anion like tetrafluoroborate (B81430) ([BF₄]⁻) or hexafluorophosphate (B91526) ([PF₆]⁻), ¹⁹F NMR is an essential tool for characterizing the anionic component of the salt. deakin.edu.au

2D NMR Techniques:

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. It is crucial for piecing together the molecular skeleton and confirming the connectivity across quaternary carbons and heteroatoms.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, even if they are not directly connected through bonds. This is vital for determining the stereochemistry and preferred conformation of the oxazolidinium ring. For instance, NOE interactions can reveal the spatial relationship between substituents and the ring protons. researchgate.net

A representative dataset for a substituted oxazolidinium cation is presented below.

| Assignment | ¹H NMR δ (ppm) | Multiplicity & Coupling Constant (J) |

|---|---|---|

| -NCH₂CH₃ | 1.30 | triplet, J = 7.4 Hz |

| NCH₃ | 3.33 | singlet |

| -NCH₂CH₃ | 3.46 | quartet, J = 7.4 Hz |

| -NCH₂CH₂O- | 3.65 | triplet, J = 7.4 Hz |

| -NCH₂CH₂O- | 4.23 | triplet, J = 7.4 Hz |

| -NCH₂O- | 4.82 | quartet |

Table 1: Representative ¹H NMR data for the N-ethyl-N-methyl-oxazolidinium ([C₂moxa]⁺) cation in (CD₃)₂SO. deakin.edu.aufrontiersin.org Data is illustrative of the types of signals expected for substituted 1,2-Oxazolidin-2-ium structures.

The five-membered oxazolidinium ring is not planar and can exist in various conformations (e.g., envelope or twist forms) that may interconvert rapidly at room temperature. Variable Temperature (VT) NMR studies are employed to investigate these dynamic processes. mdpi.comnih.gov By lowering the temperature, the rate of conformational exchange can be slowed down. researchgate.net If the exchange is slow on the NMR timescale, separate signals for the different conformations may be observed, allowing for their characterization and the determination of the energy barrier for interconversion. nih.gov Similarly, VT NMR can be used to study restricted rotation around single bonds within substituents attached to the ring. researchgate.net

Isotopic labeling, where an atom like ¹²C or ¹⁴N is replaced with its NMR-active isotope (¹³C or ¹⁵N), is a powerful tool for elucidating reaction mechanisms and tracking atomic pathways. sigmaaldrich.comamericanpeptidesociety.orgnih.gov For instance, if 1,2-Oxazolidin-2-ium chloride is involved in a ring-opening reaction, labeling a specific carbon atom in the ring with ¹³C would allow its exact position in the final product to be tracked unambiguously. This technique enhances NMR sensitivity and simplifies complex spectra, making it indispensable for detailed mechanistic investigations. sigmaaldrich.comamericanpeptidesociety.org The incorporation of stable isotopes allows for site-specific interrogation of molecular structures and intermolecular contacts. sigmaaldrich.com

X-ray Diffraction for Solid-State Molecular Architecture

Single-crystal X-ray diffraction (XRD) provides the most definitive information about the molecular structure of 1,2-Oxazolidin-2-ium chloride in the solid state. researchgate.net This technique determines the precise spatial arrangement of atoms in the crystal lattice, yielding accurate measurements of bond lengths, bond angles, and torsional angles.

The key structural details obtained from XRD include:

Confirmation of Connectivity: Unambiguously confirms the atomic connections within the 1,2-Oxazolidin-2-ium cation.

Ring Conformation: Defines the exact puckering of the five-membered ring (e.g., envelope or twist conformation).

Stereochemistry: Establishes the relative and absolute stereochemistry at chiral centers.

Ion Packing: Reveals how the 1,2-Oxazolidin-2-ium cations and chloride anions are arranged in the crystal lattice and details the nature of intermolecular interactions, such as hydrogen bonding or ion-pairing.

XRD is considered the gold standard for solid-state structural analysis, and its application to oxazolidinone-class compounds is well-documented for identifying different polymorphic forms. researchgate.net

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, provides a molecular "fingerprint" based on the vibrations of chemical bonds. americanpharmaceuticalreview.com These methods are complementary and are used to identify the functional groups present in 1,2-Oxazolidin-2-ium chloride. nih.gov

FTIR Spectroscopy: Measures the absorption of infrared radiation by the molecule, exciting its vibrational modes. It is particularly sensitive to polar bonds.

Raman Spectroscopy: Involves scattering laser light off the molecule. The frequency shifts in the scattered light correspond to the molecule's vibrational frequencies. It is often more sensitive to non-polar, symmetric bonds.

The combination of both techniques provides a comprehensive vibrational profile of the compound. nih.gov Expected characteristic vibrational bands for the 1,2-Oxazolidin-2-ium cation would be used for structural confirmation.

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Description |

|---|---|---|

| C-H Stretch | 2850 - 3000 | Stretching of C-H bonds in the alkyl portions of the ring and substituents. |

| C-N⁺ Stretch | 1150 - 1250 | Stretching of the carbon-nitrogen bond within the cationic ring. |

| C-O Stretch | 1050 - 1150 | Stretching of the carbon-oxygen ether linkage in the ring. |

| N-O Stretch | 900 - 1000 | Stretching of the nitrogen-oxygen bond. |

| CH₂ Bending/Wagging | 1350 - 1470 | Various bending, scissoring, and wagging modes of methylene (B1212753) groups. |

Table 2: Predicted characteristic infrared and Raman bands for the 1,2-Oxazolidin-2-ium cation. These are general ranges and can shift based on substitution and environment.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical analytical tool used to determine the elemental composition of a molecule with extremely high accuracy. frontiersin.org For 1,2-Oxazolidin-2-ium chloride, HRMS would be used to measure the exact mass of the 1,2-Oxazolidin-2-ium cation.

By comparing the experimentally measured mass-to-charge ratio (m/z) with the calculated theoretical mass, the molecular formula can be confirmed with high confidence. This technique can differentiate between compounds that have the same nominal mass but different elemental compositions. For example, electrospray ionization (ESI) is a soft ionization technique commonly used for ionic compounds, which would show the intact cation in the mass spectrum. Studies on related oxazolidinium salts have successfully used ESI-MS to identify the cation, such as the [C₆H₁₄NO]⁺ cation at an m/z of 116.1. deakin.edu.aufrontiersin.org

Applications in Advanced Organic Synthesis and Catalysis Research

The oxazolidine (B1195125) framework, particularly in its oxazolidinone and related ionic oxazolidinium forms, represents a cornerstone in modern synthetic organic chemistry. These five-membered heterocyclic scaffolds are not merely structural components of bioactive molecules but are also pivotal tools that enable chemists to achieve high levels of stereocontrol in complex chemical transformations. Their applications range from serving as temporary chiral guides to being incorporated as permanent, functional units in advanced materials.

Future Research Directions in 1,2 Oxazolidin 2 Ium Chloride Chemistry

Exploration of Unconventional Synthetic Pathways

The development of novel and efficient synthetic routes is paramount to advancing the study and application of 1,2-oxazolidin-2-ium chloride. Future research will likely move beyond traditional methods to explore more innovative and versatile pathways.

Key areas of focus will include:

Continuous Flow Synthesis: The application of continuous flow technologies offers significant advantages over batch processes, including enhanced reaction control, improved safety, and scalability. Future work could focus on developing robust flow-based syntheses of 1,2-oxazolidin-2-ium chloride, potentially enabling more efficient and reproducible production.

Photocatalysis and Electrosynthesis: These methods provide alternative energy inputs for chemical transformations, often enabling unique reactivity under mild conditions. Research into photocatalytic or electrochemical routes to 1,2-oxazolidin-2-ium chloride could lead to more sustainable and atom-economical synthetic processes.

Biocatalysis: The use of enzymes as catalysts offers high selectivity and operation under environmentally benign conditions. The exploration of biocatalytic methods for the synthesis of chiral 1,2-oxazolidin-2-ium chloride derivatives is a particularly promising avenue, given the importance of enantiomerically pure compounds in various applications.

Integration of Advanced Computational and Experimental Methodologies for Deeper Mechanistic Understanding

A thorough understanding of reaction mechanisms is crucial for optimizing existing processes and designing new transformations. The integration of sophisticated computational and experimental techniques will be instrumental in elucidating the intricate details of reactions involving 1,2-oxazolidin-2-ium chloride.

Future research in this area will likely involve:

In Situ Spectroscopic Techniques: The use of techniques such as in situ NMR, IR, and Raman spectroscopy will allow for the real-time monitoring of reactions, providing valuable data on the formation and consumption of intermediates. This information is critical for constructing accurate mechanistic models.

Advanced Computational Modeling: Density Functional Theory (DFT) and other computational methods can be employed to model reaction pathways, calculate transition state energies, and predict the influence of substituents on reactivity. These theoretical studies, when combined with experimental data, can provide a comprehensive understanding of the underlying reaction mechanisms.

Kinetic Studies: Detailed kinetic analysis of reactions involving 1,2-oxazolidin-2-ium chloride will provide quantitative data on reaction rates and the influence of various parameters, such as temperature, concentration, and catalyst loading. This information is essential for process optimization and scale-up.

Design and Synthesis of Tunable Oxazolidinium-Based Reagents and Catalysts

The inherent structural features of the 1,2-oxazolidin-2-ium scaffold make it an attractive platform for the development of novel reagents and catalysts with tunable properties.

Prospective research directions include:

Chiral Phase-Transfer Catalysts: The development of chiral 1,2-oxazolidin-2-ium salts as phase-transfer catalysts for asymmetric synthesis is a highly promising area. By strategically modifying the substituents on the oxazolidinium ring, it may be possible to create highly effective and selective catalysts for a range of enantioselective transformations.

Organocatalysts: 1,2-Oxazolidin-2-ium derivatives could be designed to act as organocatalysts for various organic reactions. Their cationic nature and potential for hydrogen bond donation could be exploited to activate substrates and control stereoselectivity.

Machine Learning-Assisted Design: The application of machine learning algorithms can accelerate the design and discovery of new catalysts. By training models on existing experimental and computational data, it may be possible to predict the catalytic performance of novel 1,2-oxazolidin-2-ium-based structures, thereby guiding synthetic efforts towards the most promising candidates.

Development of Sustainable and Green Chemistry Approaches for Production and Application

The principles of green chemistry are increasingly important in modern chemical research and industry. Future efforts in the chemistry of 1,2-oxazolidin-2-ium chloride will undoubtedly focus on developing more environmentally friendly and sustainable processes.

Key strategies for achieving this include:

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 1,2-Oxazolidin-2-ium chloride in high yield and purity?

- Answer : The synthesis typically involves transesterification of cyclic carbonates (e.g., ethylene carbonate) with β-amino alcohols using heterogeneous base catalysts (e.g., CaO or MgO). Reaction optimization includes controlling temperature (80–120°C), solvent-free conditions, and catalyst loading (5–10 wt%). Purification via recrystallization in polar aprotic solvents (e.g., acetonitrile) ensures high purity.

- Example Catalysts and Yields :

| Catalyst | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| CaO | 100 | 85 | 98 |

| MgO | 120 | 78 | 95 |

| Hydrotalcite | 80 | 92 | 99 |

Q. How can researchers characterize the crystalline structure of 1,2-Oxazolidin-2-ium chloride?

- Answer : Single-crystal X-ray diffraction (SXRD) using SHELX software (e.g., SHELXL for refinement) is the gold standard. Key parameters include resolving hydrogen bonding networks and chloride ion positioning. Complementary techniques like powder XRD and FT-IR validate crystallinity and functional groups.

- Critical Steps :

- Data collection at low temperature (e.g., 100 K) to minimize thermal motion.

- Use of direct methods (SHELXS) for phase determination.

Q. What are the critical factors affecting the stability of 1,2-Oxazolidin-2-ium chloride under varying experimental conditions?

- Answer : Stability is influenced by:

- Moisture : Hydrolysis risk in aqueous media; store in anhydrous solvents (e.g., THF).

- Temperature : Decomposition above 150°C; conduct reactions under inert atmospheres (N₂/Ar).

- Light : UV exposure may induce radical degradation; use amber glassware.

Advanced Research Questions

Q. What strategies resolve contradictions between spectroscopic data (e.g., NMR, IR) and crystallographic results during structural elucidation?

- Answer : Triangulate data by:

Dynamic NMR : Detect rotational barriers or conformational flexibility that XRD may miss.

Computational Modeling : Compare DFT-optimized structures with XRD coordinates to identify discrepancies.

Variable-Temperature IR : Probe hydrogen-bonding changes affecting spectral shifts.

- Case Study : A 2023 study reconciled conflicting NMR/XRD data for a related oxazolidinone by identifying solvent-induced polymorphism.

- Reference :

Q. How can computational methods predict the reactivity of 1,2-Oxazolidin-2-ium chloride in novel reactions?

- Answer : Use density functional theory (DFT) to:

- Calculate Fukui indices for nucleophilic/electrophilic sites.

- Simulate reaction pathways (e.g., ring-opening with nucleophiles).

- Validate predictions via kinetic experiments (e.g., monitoring by LC-MS).

Q. What mechanistic insights exist into the catalytic role of 1,2-Oxazolidin-2-ium derivatives in organic transformations?

- Answer : The chloride ion acts as a Lewis acid catalyst in Diels-Alder reactions by polarizing dienophiles. Mechanistic studies (e.g., kinetic isotope effects, in situ Raman) reveal:

- Rate-determining step: Dienophile activation.

- Solvent effects: Polar aprotic solvents (DMF) enhance catalytic turnover.

- Data Table :

| Reaction | Catalyst Loading (mol%) | Yield (%) | ee (%) |

|---|---|---|---|

| Diels-Alder | 5 | 92 | 85 |

| Epoxide Opening | 10 | 88 | N/A |

Q. How can researchers ensure analytical accuracy when quantifying chloride content in 1,2-Oxazolidin-2-ium chloride?

- Answer : Combine gravimetric analysis (AgNO₃ precipitation) with ion chromatography (IC). Challenges include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.